Cas no 147992-27-6 (4-Bromo-1-(difluoromethoxy)-2-fluorobenzene)
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a fluorinated aromatic compound featuring a bromo substituent at the 4-position and a difluoromethoxy group at the 1-position, with an additional fluorine atom at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the bromo substituent offers a reactive site for further functionalization via cross-coupling reactions. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to ensure stability.
147992-27-6 structure
Product Name:4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
CAS No:147992-27-6
MF:C7H4BrF3O
MW:241.005271911621
MDL:MFCD11036067
CID:100610
PubChem ID:15681630
Update Time:2025-06-08
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
- 1-Bromo-3-fluoro-4-(difluoromethoxy)benzene
- 3-FLUORO-4-(DIFLUOROMETHOXY)BROMOBENZENE
- 4-Bromo-1-(difluoromethoxy)-2-fluoro-benzene
- 4-Bromo-2-fluoro-1-(difluoromethoxy)benzene
- Benzene,4-bromo-1-(difluoromethoxy)-2-fluoro-
- 4-Bromo-alpha,alpha,2-trifluoroanisole
- 4-(Difluoromethoxy)-3-fluorobromobenzene
- 4-Bromo-1-difluoromethoxy-2-fluoro-benzene
- Benzene, 4-bromo-1-(difluoromethoxy)-2-fluoro-
- AKOS015835494
- SY035786
- FT-0735662
- J-008430
- AMY37732
- SCHEMBL246292
- 147992-27-6
- CS-0077243
- DTXSID20576792
- MFCD11036067
- CK2371
- EN300-204250
- Z55672072
- PS-11659
- DB-063745
-
- MDL: MFCD11036067
- Inchi: 1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
- InChI Key: DOMDQZCKLBEOTD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)OC(F)F
Computed Properties
- Exact Mass: 239.94000
- Monoisotopic Mass: 239.93976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.660
- Boiling Point: 211 ºC
- Flash Point: 97 ºC
- PSA: 9.23000
- LogP: 3.18960
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211730-250mg |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 211730-1g |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 211730-5g |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 5g |
£372.00 | 2022-03-01 | |
| Fluorochem | 211730-10g |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 10g |
£607.00 | 2022-03-01 | |
| Chemenu | CM249592-5g |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 5g |
$271 | 2021-06-16 | |
| Chemenu | CM249592-10g |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 10g |
$449 | 2021-06-16 | |
| Chemenu | CM249592-25g |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 95% | 25g |
$884 | 2021-06-16 | |
| TRC | B690173-25mg |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B690173-50mg |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B690173-100mg |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene |
147992-27-6 | 100mg |
$ 87.00 | 2023-04-18 |
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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